Coumarin 545
Overview
Description
Coumarin 545 is a fluorescent dye known for its exceptional photophysical properties. It is widely used in various scientific applications due to its high fluorescence quantum yield and stability. The compound is part of the coumarin family, which is characterized by a benzopyrone structure. This compound is particularly noted for its low temperature dependence, making it an ideal reference dye for ratiometric fluorescence-based temperature measurements .
Mechanism of Action
Target of Action
Coumarin 545, like other coumarins, primarily targets the Cytochrome P450 2A6 enzyme in humans . This enzyme plays a crucial role in the metabolism of various xenobiotics and drugs, and its modulation can significantly impact the pharmacological effects of substances metabolized by it .
Mode of Action
For instance, they can bind to the active site of the Cytochrome P450 2A6 enzyme, thereby modulating its activity
Biochemical Pathways
Coumarins, including this compound, originate from the phenylpropanoid pathway in plants . They play essential roles in plant defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and possibly hormonal regulation . The biosynthesis of coumarins involves several cytochrome P450 enzymes . .
Pharmacokinetics
Coumarins are metabolized by Cytochrome P450 2A6, and their metabolites are typically excreted in urine . The bioavailability of coumarins can be influenced by factors such as the route of administration, the presence of food, and individual differences in metabolism .
Result of Action
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These properties make coumarins, potentially including this compound, useful in various scientific and technological applications.
Action Environment
The action of this compound, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence properties of coumarins are known to be temperature-dependent . Specifically, the emission intensities of this compound exhibit a low temperature dependence, making it useful for ratiometric temperature measurements
Biochemical Analysis
Biochemical Properties
Coumarin 545, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in a variety of biochemical reactions . For instance, coumarins have been identified as antineurodegeneratives, anticoagulants, antioxidants, antimicrobials, anticancers, antivirals, antidiabetics, antidepressants, and more .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to suppress the migration of certain tumor cells . It also has a low temperature dependence, which makes it useful for ratiometric temperature measurements in cellular studies .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields a compound that spontaneously cyclizes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the emission intensities of this compound solution exhibit a low temperature dependence, with a record-low temperature coefficient . This property allows it to be used for ratiometric temperature measurements with high spatial and temporal resolutions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, coumarin has been found to be fatal to flies in a dosage-dependent manner . At high doses, some research suggests that coumarin may promote the formation of tumor cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It originates from the phenylpropanoid pathway, a major metabolic pathway in plants . It is also involved in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to be used as a green-emitting dopant and electron transport host material in OLED devices .
Subcellular Localization
Some enzymes leading to the biosynthesis of coumarin derivatives have been found to co-exist in certain cells of Arabidopsis plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 545 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-ketoesters or aldehydes under acidic or basic conditions. For instance, the Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Metal-based catalysts, such as palladium or copper, are frequently used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Coumarin 545 undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form coumarin-3-carboxylic acids.
Reduction: Reduction of coumarin can yield dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different photophysical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Coumarin 545 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent materials for sensors and optoelectronic devices.
Comparison with Similar Compounds
Coumarin 1: Another fluorescent dye with similar applications but different photophysical properties.
Coumarin 6: Known for its high fluorescence quantum yield and used in similar applications as coumarin 545.
Coumarin 343: Utilized in fluorescence microscopy and as a laser dye.
Uniqueness: this compound is unique due to its low temperature dependence and high stability, making it an ideal reference dye for temperature-sensitive applications. Its ability to maintain consistent fluorescence intensity across a range of temperatures sets it apart from other coumarin derivatives .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22-16(21-23-17-7-1-2-8-18(17)27-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)26-22/h1-2,7-8,11-12H,3-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWJLZUSHFFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)CCCN3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85642-11-1 | |
Record name | Coumarin 545 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Coumarin 545?
A1: this compound, also known as 10‐(1,3‐Benzothiazol‐2‐yl)‐2,3,6,7‐tetrahydro‐1H,5H‐11H‐[1]benzopyrano[6,7,8‐ij]‐quinoliz‐11‐one [], possesses a benzopyranopyridine ring system with a benzothiazole group attached. Its molecular formula is C22H18N2O2S.
Q2: What are the key spectroscopic characteristics of this compound relevant to its applications?
A2: this compound displays a wide tuning range for laser emission, spanning from 501 nm to 574 nm when dissolved in ethanol at a concentration of 3 mM []. This broad tunability makes it suitable for applications requiring specific wavelengths within the green spectral region.
Q3: How does the molecular structure of this compound influence its photophysical properties?
A3: The benzothiazole and quinolizine groups within the this compound structure are nearly planar and slightly twisted relative to each other []. This structural feature contributes to its fluorescence properties and influences its interaction with surrounding molecules in different solvents.
Q4: What makes this compound suitable for laser applications?
A4: this compound demonstrates efficient emission properties [], making it suitable as a laser dye. It has been successfully used as a gain medium in tunable green lasers [] and exhibits a high intensity dynamic range exceeding four orders of magnitude [].
Q5: Has this compound been incorporated into organic light-emitting diodes (OLEDs)?
A5: Yes, this compound, specifically its tetramethyl derivative (Coumarin 545T), has been used as a dopant in tandem OLED structures []. These devices emitted low-divergence beams with near-Gaussian spatial distributions when electrically excited [], highlighting the potential of this compound in OLED technology.
Q6: What is the role of this compound in photoelectrochemical L-cysteine detection?
A6: this compound aggregates prepared with anionic surfactants form electron donor-acceptor systems []. These aggregates enable the photoelectrochemical detection of L-cysteine in aqueous solutions without requiring additional electron donors [].
Q7: How does the aggregation of this compound impact its photoelectrochemical properties?
A7: The self-enhanced electron donor-acceptor characteristics of this compound aggregates arise from the interaction between individual molecules within the aggregate structure []. This interaction modifies the electronic properties of the system, facilitating the photoelectrochemical detection process.
Q8: Can this compound be used for ratiometric temperature measurements?
A8: Yes, this compound solutions exhibit low temperature dependence in their emission intensities, with a remarkably low temperature coefficient of approximately 0.025% per °C []. This property enables its application in ratiometric temperature sensing with high spatial and temporal resolutions [].
Q9: How does the low temperature coefficient of this compound benefit temperature measurements?
A9: The minimal change in emission intensity with temperature fluctuations ensures accurate and reliable temperature readings []. This stability makes this compound-based sensors suitable for applications requiring precise temperature monitoring across varying thermal conditions.
Q10: What is the significance of this compound's monomer-aggregate coupled fluorescence in temperature sensing?
A10: The interplay between monomer and aggregate forms of this compound in solution provides a unique system for ratiometric temperature measurements []. Changes in temperature influence the equilibrium between these forms, leading to detectable shifts in fluorescence intensity ratios that can be correlated to temperature changes.
Q11: What are the advantages of using this compound as a laser dye compared to other Coumarin dyes?
A11: this compound has been shown to be more efficient than this compound for specific laser applications []. Its laser action efficiency was measured to be approximately 300% higher than this compound when used in a particular laser system [].
Q12: How does the photostability of this compound compare to other laser dyes?
A12: this compound exhibits exceptional photostability when dissolved in a specific mixture of 1,4-dioxane and heptane (1:4 ratio) []. This stability makes it advantageous for laser applications where dye degradation under prolonged irradiation is a concern.
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